

Addressing T-1105 off-target effects in experiments

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Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

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Technical Support Center: T-1105

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of **T-1105** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **T-1105** and what is its primary mechanism of action?

A1: **T-1105** is a novel broad-spectrum viral polymerase inhibitor. It is a structural analogue of T-705 (Favipiravir). **T-1105** is a prodrug that is converted within the cell to its active form, **T-1105** ribonucleoside triphosphate (RTP). This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis or lethal mutagenesis, thereby inhibiting viral replication.

Q2: Are there any known off-target effects for **T-1105**?

A2: As of the latest available data, specific molecular off-target binding studies for **T-1105** have not been extensively published. However, its close analogue, Favipiravir (T-705), is known to cause certain clinical adverse effects which may be indicative of off-target activities. These include hyperuricemia (elevated uric acid in the blood) and transient elevations in liver enzymes.^{[1][2]} Researchers working with **T-1105** should be aware of these potential off-target effects.

Q3: What is the mechanism of hyperuricemia observed with the related compound, Favipiravir?

A3: Favipiravir and its inactive metabolite, M1, have been shown to interfere with the excretion of uric acid in the kidneys. They act as moderate inhibitors of Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), which are involved in the secretion of uric acid into the urine.^{[3][4][5]} Additionally, the M1 metabolite enhances the reabsorption of uric acid from the urine back into the blood via URAT1 (Urate Transporter 1).^{[3][4]} This dual action leads to a decrease in uric acid excretion and a subsequent increase in its concentration in the blood.

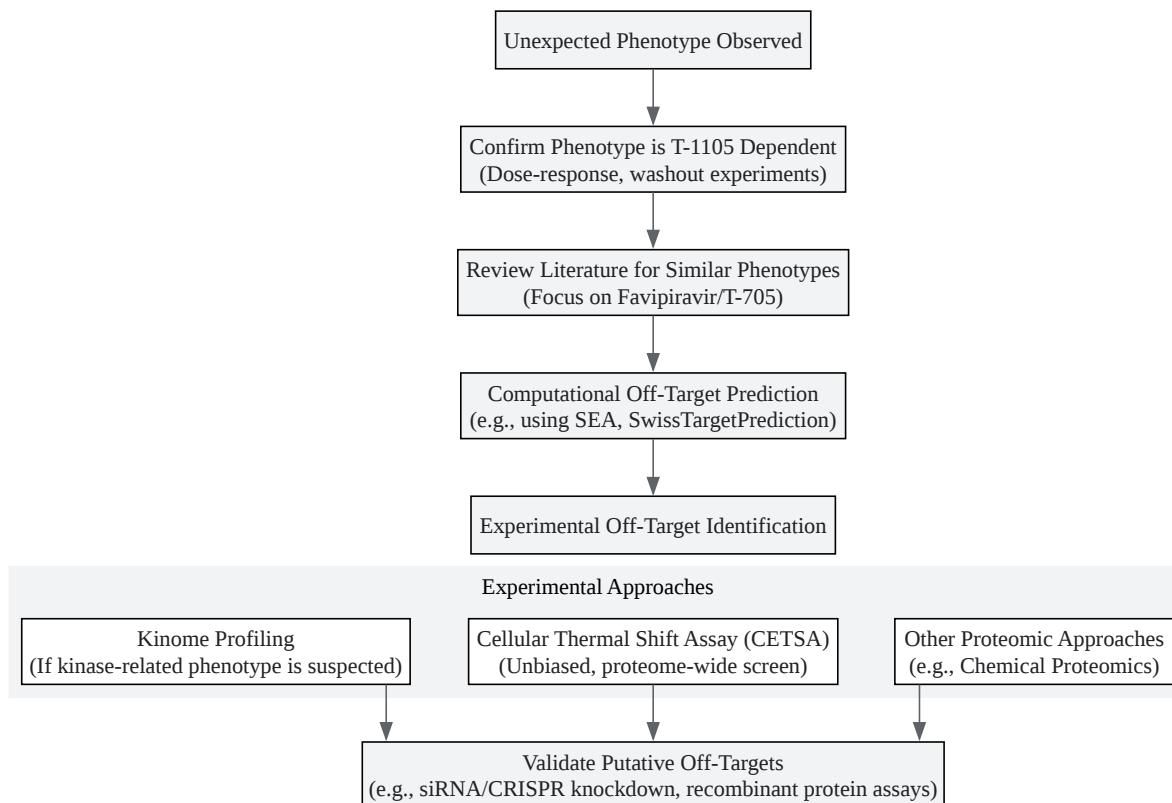
Troubleshooting Guides for Investigating Off-Target Effects

If you observe unexpected phenotypes or results in your experiments with **T-1105**, it is crucial to consider the possibility of off-target effects. Below are guides to help you investigate these potential effects.

Issue 1: Unexpected Cellular Phenotype Observed

You observe a consistent and significant cellular phenotype (e.g., changes in cell morphology, proliferation, or viability) that cannot be explained by the known on-target activity of **T-1105** (inhibition of viral polymerase).

Troubleshooting Workflow:



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Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Detailed Steps:

- Confirm **T-1105** Dependence:

- Perform dose-response experiments to see if the phenotype's severity correlates with the **T-1105** concentration.
- Conduct washout experiments to determine if the phenotype is reversible upon removal of the compound.

- Literature Review:
 - Search for published studies on **T-1105** or Favipiravir that report similar phenotypes or adverse effects. This can provide clues about potential off-target pathways.
- Computational Prediction:
 - Utilize in silico tools to predict potential off-targets of **T-1105** based on its chemical structure. This can help generate a list of candidate proteins for experimental validation.
- Experimental Identification:
 - Kinome Profiling: If you suspect the phenotype is related to cell signaling, a kinome scan can identify unintended interactions with protein kinases.
 - Cellular Thermal Shift Assay (CETSA): This is an unbiased method to identify protein targets in intact cells by measuring changes in protein thermal stability upon compound binding.
 - Other Proteomic Approaches: Techniques like chemical proteomics can also be used for unbiased target identification.
- Validate Hits:
 - Once potential off-targets are identified, validate their role in the observed phenotype using techniques like siRNA or CRISPR-Cas9 to knock down the target protein and see if the phenotype is rescued.

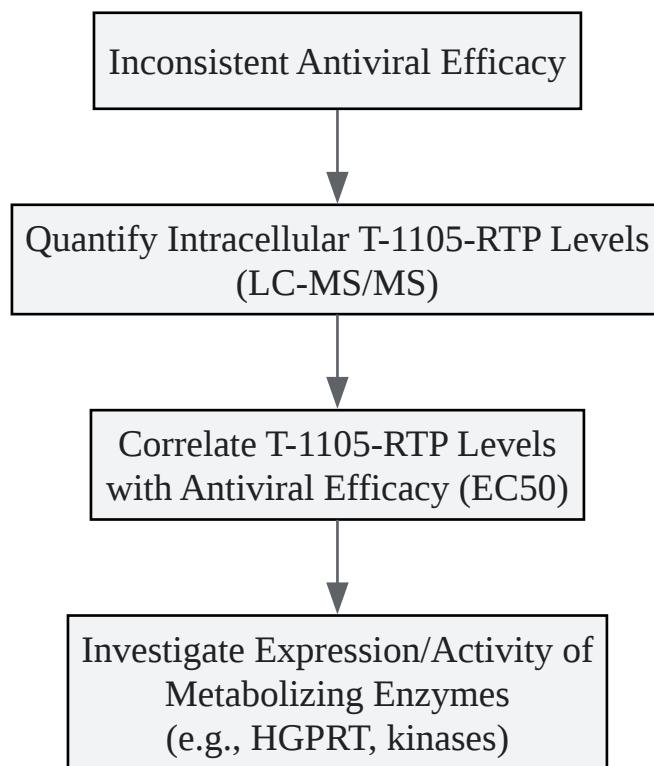
Issue 2: Inconsistent Antiviral Efficacy Across Different Cell Lines

You observe that the antiviral potency (e.g., EC50) of **T-1105** varies significantly when tested in different cell lines (e.g., MDCK vs. A549 or Vero cells).

Potential Cause:

The metabolic activation of **T-1105** to its active triphosphate form is known to be cell-line dependent. This difference in metabolic efficiency is a primary contributor to variations in antiviral activity.

Troubleshooting and Investigation:



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Caption: Workflow to investigate inconsistent antiviral efficacy.

- Quantify **T-1105**-RTP: Use a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the intracellular concentrations of **T-1105** and its phosphorylated metabolites (mono-, di-, and triphosphate forms) in the different cell lines.

- Correlate with Efficacy: Plot the intracellular **T-1105**-RTP concentrations against the corresponding antiviral EC50 values for each cell line to determine if there is a correlation.
- Analyze Metabolizing Enzymes: Investigate the expression levels and activity of the enzymes responsible for converting **T-1105** to **T-1105**-RTP in your cell lines.

Data on Potential Off-Target Effects (from Favipiravir studies)

The following table summarizes the known off-target related effects of Favipiravir, which should be considered when working with **T-1105**.

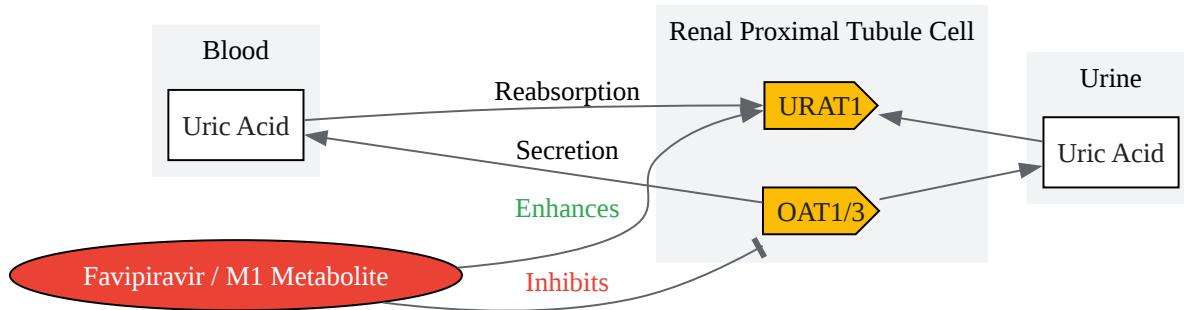
Adverse Effect	Potential Off-Target(s)	Mechanism	Species
Hyperuricemia	OAT1, OAT3, URAT1	Inhibition of uric acid secretion (OAT1/3) and enhanced reabsorption (URAT1) by the M1 metabolite. [3] [4] [5] [6]	Human
Elevated Liver Enzymes	Not fully elucidated	May be related to oxidative stress and inflammation. [2] [7]	Human, Rat

Key Signaling Pathways Potentially Affected

Based on the adverse effects of the related compound Favipiravir, researchers should be mindful of the following pathways:

Uric Acid Homeostasis Pathway

The hyperuricemia associated with Favipiravir is a direct result of interference with key transporters in the renal proximal tubules.



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Caption: Mechanism of Favipiravir-induced hyperuricemia.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol provides a general framework for using CETSA to identify **T-1105** targets in intact cells.

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of proteins. Binding of a drug to a protein can alter its melting temperature (T_m). This change can be detected by heating cell lysates to a range of temperatures and quantifying the amount of soluble protein remaining.

Materials:

- Cell line of interest
- **T-1105**
- DMSO (vehicle control)
- PBS with protease inhibitors

- Lysis buffer
- Equipment for SDS-PAGE and Western blotting
- Primary antibody against a protein of interest (for targeted CETSA) or access to mass spectrometry facility (for proteome-wide CETSA)

Procedure (Melt Curve):

- Cell Treatment:
 - Culture cells to ~80% confluence.
 - Treat cells with **T-1105** at the desired concentration (e.g., 10x EC50).
 - Treat a control group with an equivalent volume of DMSO.
 - Incubate for 1-2 hours at 37°C.
- Thermal Challenge:
 - Harvest cells and resuspend in PBS with protease inhibitors.
 - Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments).
 - Heat the samples at the respective temperatures for 3 minutes, followed by immediate cooling on ice for 3 minutes.
- Cell Lysis:
 - Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
- Separation of Soluble Fraction:
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

- Analysis:
 - Carefully collect the supernatant (soluble fraction).
 - Normalize the protein concentration of all samples.
 - Analyze the samples by Western blotting for a specific target or by mass spectrometry for a proteome-wide analysis.
- Data Interpretation:
 - Plot the normalized band intensity (or protein abundance) against the temperature. A shift in the melting curve for a protein in the **T-1105**-treated sample compared to the DMSO control indicates a potential interaction.

Protocol 2: Kinome Profiling Using the ADP-Glo™ Assay

This protocol describes how to screen **T-1105** against a panel of kinases to identify potential off-target interactions.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. Kinase activity is correlated with the amount of light produced. Inhibition of a kinase by **T-1105** will result in a decrease in the luminescent signal.

Materials:

- Kinase panel of interest (recombinant kinases)
- Appropriate kinase-specific substrates
- **T-1105**
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well plates
- Luminometer

Procedure:

- Kinase Reaction Setup:
 - In a 384-well plate, set up the kinase reactions containing the kinase, its specific substrate, ATP, and the appropriate reaction buffer.
 - Add **T-1105** at various concentrations to the test wells. Include no-inhibitor (DMSO) and no-enzyme controls.
- Kinase Reaction Incubation:
 - Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).
- ATP Depletion:
 - Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Detection:
 - Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
 - Incubate for 30-60 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - Calculate the percent inhibition for each concentration of **T-1105** relative to the DMSO control.
 - Plot the percent inhibition versus the log of the **T-1105** concentration to determine the IC50 value for any inhibited kinases.

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